molecular formula C10H8N2OS B13680802 2-Phenylthiazole-5-carboxamide

2-Phenylthiazole-5-carboxamide

Cat. No.: B13680802
M. Wt: 204.25 g/mol
InChI Key: HOYUHRKSMCXVCW-UHFFFAOYSA-N
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Description

2-Phenylthiazole-5-carboxamide is a heterocyclic organic compound that features a thiazole ring substituted with a phenyl group at the 2-position and a carboxamide group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiazole-5-carboxamide typically involves the reaction of thiobenzamide with monobromomalonamide in the presence of pyridine. This reaction yields 4-hydroxy-2-phenylthiazole-5-carboxamide, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-Phenylthiazole-5-carboxamide involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H8N2OS/c11-9(13)8-6-12-10(14-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13)

InChI Key

HOYUHRKSMCXVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)N

Origin of Product

United States

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